molecular formula C22H19Cl2NO3 B13795198 (1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate

(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate

Cat. No.: B13795198
M. Wt: 416.3 g/mol
InChI Key: NGALOHODGJDMHA-NKUTVCTDSA-N
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Description

(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a dichlorovinyl group attached to a cyclopropane ring. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the cyano group: This step involves the addition of a cyano group to the cyclopropane ring, which can be done using reagents like cyanogen bromide.

    Attachment of the phenoxyphenyl group: This step typically involves a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the cyano-substituted cyclopropane.

    Incorporation of the dichlorovinyl group: This can be achieved through a halogenation reaction, where the cyclopropane ring is treated with a dichlorovinyl halide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyano(4-phenoxyphenyl)methyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the cyclopropane ring.

    Dichlorovinyl cyclopropanecarboxylates: These compounds have a similar dichlorovinyl group but may have different substituents on the cyclopropane ring.

Uniqueness

(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

IUPAC Name

[cyano-(4-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3/t17-,18?,20+/m0/s1

InChI Key

NGALOHODGJDMHA-NKUTVCTDSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

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